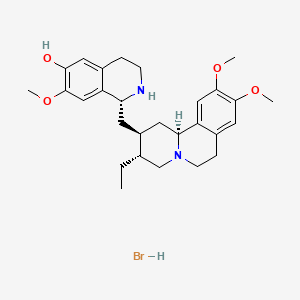

Amoxicillin Trimer Trisodium Salt (>90per cent)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amoxicillin Trimer Trisodium Salt: is a derivative of amoxicillin, a widely used antibiotic belonging to the penicillin class. This compound is characterized by its high purity (>90%) and is primarily used in scientific research and industrial applications. Amoxicillin itself is known for its effectiveness against a broad spectrum of bacterial infections, and its trimer form offers unique properties that make it valuable for various specialized applications.

Wissenschaftliche Forschungsanwendungen

Amoxicillin Trimer Trisodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

Biology: The compound is studied for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: Research focuses on its efficacy against resistant bacterial strains and its potential role in combination therapies.

Wirkmechanismus

- Role : It inhibits penicillin-binding proteins (PBPs), specifically PBPs involved in glycosyltransferase and transpeptidase reactions. These enzymes are crucial for cross-linking D-alanine and D-aspartic acid in bacterial cell walls, which provides structural integrity. By interfering with PBPs, amoxicillin disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Target of Action

Zukünftige Richtungen

Amoxicillin Trimer Trisodium Salt continues to be a widely utilized beta-lactam antimicrobial drug . It is used to treat many different types of infection caused by bacteria, such as tonsillitis, bronchitis, pneumonia, and infections of the ear, nose, throat, skin, or urinary tract . Future research may focus on developing environmental-friendly techniques for its synthesis and analysis , as well as strategies to combat antibiotic resistance .

Biochemische Analyse

Biochemical Properties

Amoxicillin Trimer Trisodium Salt interacts with various enzymes, proteins, and other biomolecules. It is known to competitively inhibit penicillin-binding protein 1 and other high molecular weight penicillin binding proteins . These proteins are responsible for glycosyltransferase and transpeptidase reactions that lead to cross-linking of D-alanine and D-aspartic acid in bacterial cell walls .

Cellular Effects

Amoxicillin Trimer Trisodium Salt has significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate the growth of certain types of algae, such as Microcystis aeruginosa, under specific nitrogen conditions . It also influences cell function by affecting the photosynthesis system .

Molecular Mechanism

The molecular mechanism of action of Amoxicillin Trimer Trisodium Salt involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, it competitively inhibits penicillin-binding proteins, thereby disrupting the synthesis of bacterial cell walls .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amoxicillin Trimer Trisodium Salt change over time. For instance, studies have shown that its bactericidal action measured in a mouse thigh infection model is more rapid than that of ampicillin . Additionally, it has been found that the solubility and, hence, thermal stability of Amoxicillin Trimer Trisodium Salt increase with the powder pH .

Metabolic Pathways

Amoxicillin Trimer Trisodium Salt is involved in various metabolic pathways. For example, it has been found to affect the synthesis of chlorophyll-a, production and release of microcystins, and expression of ntcA and mcyB . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited .

Transport and Distribution

It is known that antibiotics can have significant effects on the overall taxonomic composition of the gut microbiota .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Amoxicillin Trimer Trisodium Salt involves the trimerization of amoxicillin molecules. This process typically requires specific reaction conditions, including controlled temperature and pH levels. The synthesis often involves the use of solvents such as dimethylformamide (DMF) and reagents like trisodium phosphate to facilitate the trimerization process .

Industrial Production Methods: Industrial production of Amoxicillin Trimer Trisodium Salt follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions: Amoxicillin Trimer Trisodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like sodium azide and thiols are employed under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amoxicillin trimers .

Vergleich Mit ähnlichen Verbindungen

- Amoxicillin Dimer Sodium Salt

- Amoxicillin Trimer

- Amoxicillin Trihydrate

- N-Pivaloyl Amoxicillin

Comparison: Amoxicillin Trimer Trisodium Salt is unique due to its trimeric structure, which can enhance its stability and efficacy compared to its monomeric and dimeric counterparts. The trisodium salt form also improves its solubility, making it more suitable for certain applications. Compared to amoxicillin trihydrate, the trimer form may offer better performance in specific industrial and research settings .

Eigenschaften

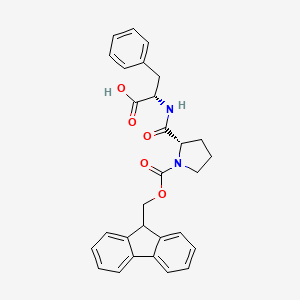

| { "Design of the Synthesis Pathway": "The synthesis pathway for Amoxicillin Trimer Trisodium Salt involves the reaction of Amoxicillin with Sodium Hydroxide and subsequent precipitation with Trisodium Citrate.", "Starting Materials": ["Amoxicillin", "Sodium Hydroxide", "Trisodium Citrate"], "Reaction": [ "Step 1: Dissolve Amoxicillin in water", "Step 2: Add Sodium Hydroxide to the solution and stir", "Step 3: Heat the solution to 60-70°C for 2-3 hours", "Step 4: Cool the solution and adjust the pH to 7-8 using Sodium Hydroxide", "Step 5: Add Trisodium Citrate to the solution and stir for 1 hour", "Step 6: Filter the solution and wash the precipitate with water", "Step 7: Dry the precipitate at 60-70°C to obtain Amoxicillin Trimer Trisodium Salt (>90% purity)" ] } | |

CAS-Nummer |

94703-34-1 |

Molekularformel |

C48H57N9Na3O15S3 |

Molekulargewicht |

1165.181 |

IUPAC-Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sodium |

InChI |

InChI=1S/C48H57N9O15S3.3Na/c1-46(2)31(43(67)68)55-39(73-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(69)70)47(3,4)74-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30-41(66)57-33(45(71)72)48(5,6)75-42(30)57;;;/h7-18,25-33,39-40,42,55-56,58-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);;;/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39-,40-,42-;;;/m1.../s1 |

InChI-Schlüssel |

HYCIAAAEDUARCI-XWQMZCRMSA-N |

SMILES |

CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=C(C=C7)O)N)C(=O)O)C.[Na].[Na].[Na] |

Synonyme |

(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicy |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)